Cas no 2034495-38-8 (2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine)

2-[(tert-Butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine is a specialized piperidine derivative featuring a tert-butylsulfanyl methyl group and a 2-methoxybenzoyl moiety. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, which combines a sterically hindered thioether with an aromatic methoxy-substituted carbonyl group. The tert-butylsulfanyl group enhances stability, while the methoxybenzoyl fragment may influence electronic and steric properties, making it a potential intermediate for pharmacologically active molecules. Its well-defined structure allows for precise modifications in drug discovery, particularly in targeting CNS or enzyme-related pathways. Suitable for research applications requiring controlled reactivity and tailored molecular design.
2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine structure
2034495-38-8 structure
Product Name:2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine
CAS No:2034495-38-8
MF:C18H27NO2S
MW:321.477483987808
CID:5467631
Update Time:2025-10-28

2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • (2-((tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
    • [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone
    • 2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine
    • Inchi: 1S/C18H27NO2S/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3
    • InChI Key: GVLWSELVUNHVBW-UHFFFAOYSA-N
    • SMILES: S(C(C)(C)C)CC1CCCCN1C(C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 321.17625028 g/mol
  • Monoisotopic Mass: 321.17625028 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 321.5
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.8

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Additional information on 2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine

2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine: A Comprehensive Overview

The compound 2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine, identified by the CAS number 2034495-38-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule incorporates a tert-butylsulfanyl group and a methoxybenzoyl moiety, both of which contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, leveraging modern techniques like microwave-assisted synthesis and catalytic asymmetric synthesis. These methods have not only improved the yield and purity of the compound but also facilitated its exploration in various fields, including drug discovery and materials science. The piperidine ring, a six-membered amine-containing structure, serves as a versatile scaffold for attaching functional groups, making it a popular choice in medicinal chemistry.

The tert-butylsulfanyl group attached to the methyl substituent at position 2 of the piperidine ring imparts steric bulk and electron-donating properties, which can influence the molecule's pharmacokinetic profile. This group is particularly interesting due to its ability to modulate the compound's solubility and permeability, both critical factors in drug delivery systems. On the other hand, the methoxybenzoyl group at position 1 introduces aromaticity and additional electronic effects, enhancing the molecule's stability and bioavailability.

Emerging research has highlighted the potential of this compound in targeting specific biological pathways. For instance, studies have shown that piperidine derivatives with similar structural features can inhibit enzymes involved in inflammation and oxidative stress, suggesting their potential as anti-inflammatory agents. Furthermore, the presence of the methoxybenzoyl group may enhance the compound's ability to interact with cellular receptors, making it a promising candidate for receptor-targeted therapies.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and cyclization. The use of microwave-assisted synthesis has been particularly beneficial in optimizing reaction conditions, reducing reaction times, and minimizing side reactions. Additionally, green chemistry principles have been increasingly incorporated into its production processes to enhance sustainability.

The application of computational chemistry tools has further expanded our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key therapeutic targets, providing valuable insights into its mechanism of action. Moreover, quantum chemical calculations have shed light on its electronic structure and reactivity patterns, aiding in the design of more potent analogs.

Looking ahead, this compound represents a valuable platform for further exploration in drug development. Its structural features make it an ideal candidate for studying structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy while minimizing adverse effects. As research continues to uncover new applications and mechanisms involving 2-[(tert-butylsulfanyl)methyl]-1-(2-methoxybenzoyl)piperidine, its role in advancing medical science is expected to grow significantly.

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